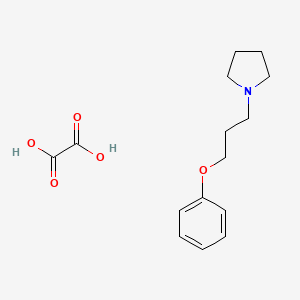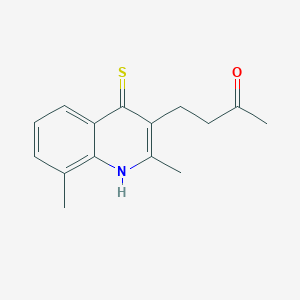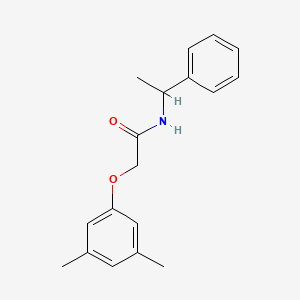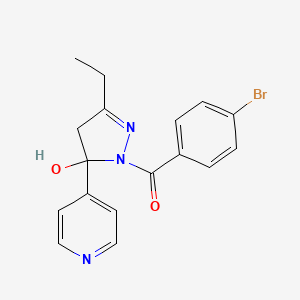![molecular formula C14H7Cl3F3NO B4889827 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889827.png)
3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an important enzyme that plays a key role in the regulation of the cardiovascular system, and its inhibition has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 selectively inhibits sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. sGC is responsible for the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is an important second messenger molecule that regulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. Inhibition of sGC by 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 results in decreased cGMP levels, which leads to a reduction in the downstream effects of NO signaling.
Biochemical and Physiological Effects:
3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit sGC activity in a dose-dependent manner, with an IC50 value of approximately 20 nM. In addition, it has been shown to decrease cGMP levels in various tissues, including the lungs, heart, and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 is its high selectivity for sGC, which makes it a useful tool for studying the NO signaling pathway. In addition, it has been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in rats. However, one limitation of 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Orientations Futures
There are a number of potential future directions for research involving 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of cardiovascular and neurological diseases. In addition, there is ongoing research aimed at improving the pharmacokinetic properties of the compound, as well as developing new analogues with improved potency and selectivity for sGC. Finally, there is interest in exploring the potential use of 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 as a research tool for studying the NO signaling pathway and its role in various physiological processes.
Méthodes De Synthèse
The synthesis of 3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 involves the reaction of 3,4-dichlorobenzoic acid with 4-chloro-3-(trifluoromethyl)aniline in the presence of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product.
Applications De Recherche Scientifique
3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide 73-6691 has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects in various disease models, including pulmonary hypertension, heart failure, and diabetes. In addition, it has been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Propriétés
IUPAC Name |
3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3NO/c15-10-4-2-8(6-9(10)14(18,19)20)21-13(22)7-1-3-11(16)12(17)5-7/h1-6H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBVMWWAHPVSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-{2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4889746.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]-1H-imidazole](/img/structure/B4889761.png)

![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889771.png)




![5-(4-iodophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4889849.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4889855.png)

![4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4889866.png)

